molecular formula C7H17O3P B073816 Diethyl isopropylphosphonate CAS No. 1538-69-8

Diethyl isopropylphosphonate

Cat. No. B073816
CAS RN: 1538-69-8
M. Wt: 180.18 g/mol
InChI Key: PPMDSXRMQXBCJW-UHFFFAOYSA-N
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Description

Diethyl isopropylphosphonate (DEIP) is a heterocyclic organic compound belonging to the phosphonates family. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. DEIP is a versatile compound that has been used in a variety of applications, ranging from pharmaceuticals to laboratory experiments. It has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Synthesis and Derivative Formation

Diethyl isopropylphosphonate serves as a key precursor in the synthesis of various chemical derivatives, demonstrating its versatility in organic synthesis. For instance, it is used in the synthesis of phosphorylated isoindolinone derivatives, showcasing its utility in generating compounds with potential pharmaceutical applications (Jóźwiak et al., 2014). Additionally, it is instrumental in the preparation of α-aminophosphonates, which act as corrosion inhibitors for mild steel, highlighting its industrial significance in protecting metals from corrosive environments (Gupta et al., 2017).

Material Science and Electrolytes

In the realm of material science, this compound-related compounds, such as diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, are explored for their potential as solid electrolytes in energy storage and light harvesting devices. This reflects the compound's role in advancing technologies for renewable energy and efficient energy storage solutions (Carignano, 2013).

Polymerization and Material Properties

The compound also finds application in the field of polymer science, where it is used in the polymerization process to produce poly(vinylphosphonate)s with precise molecular weights and low polydispersity. This demonstrates its significance in creating advanced polymeric materials with tailored properties for various applications, ranging from biomedical to industrial uses (Salzinger et al., 2011).

Flame Retardancy

Furthermore, this compound derivatives are investigated for their application as flame retardants. The study of such derivatives on cotton fabric provides insights into the development of safer and more effective flame-retardant materials, which is crucial for improving fire safety standards in textiles and other materials (Nguyen et al., 2014).

Safety and Hazards

Diethyl isopropylphosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system and the central nervous system .

Future Directions

Phosphonates, including diethyl isopropylphosphonate, have significant potential for future research due to their unique biological properties and synthetic potential . They are increasingly being used in the development of potential drugs and agrochemicals . Therefore, synthesizing structurally diverse phosphonate derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

2-diethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMDSXRMQXBCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343008
Record name Diethyl isopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1538-69-8
Record name Diethyl isopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How is diethyl isopropylphosphonate typically used in chemical synthesis?

A1: this compound is commonly employed as a reagent in the Wittig-Horner reaction. [] This reaction allows for the formation of carbon-carbon double bonds, specifically in the (E)-configuration (trans isomer), which is often the desired product in organic synthesis. []

Q2: Can you provide some detail about the fragmentation pattern of this compound when analyzed using mass spectrometry?

A2: Analysis of this compound via atmospheric-pressure ionization tandem mass spectrometry (API-MS/MS) reveals several key fragmentation pathways. [] These pathways include:

  • Rearrangements: The occurrence of McLafferty and McLafferty-type rearrangements, proceeding through six- and five-membered ring transition states, respectively. []

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